molecular formula C22H29NO4S B2726389 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1797881-77-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No. B2726389
CAS RN: 1797881-77-6
M. Wt: 403.54
InChI Key: XCVLKPCHXFODAL-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide, commonly known as IMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IMMA is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism Insights from Acetaminophen : Studies on acetaminophen metabolism provide a detailed understanding of how similar compounds are processed in the human body. High-resolution liquid chromatography has elucidated the complex metabolic pathways involving conjugation and oxidation processes, highlighting the diversity of metabolites generated from such compounds (Mrochek, Katz, Christie, & Dinsmore, 1974).

  • Pharmacokinetics of Intravenous Paracetamol in Elderly Patients : A study on the pharmacokinetics of intravenous paracetamol in elderly patients has shown how age and renal function affect the metabolism and clearance of compounds with similar functionalities. This research indicates significant differences in drug processing between younger and older populations, which could inform the development of tailored therapeutic approaches (Liukas, Kuusniemi, Aantaa, Virolainen, Niemi, Neuvonen, & Olkkola, 2011).

Interaction with Enzymes

  • Effects on Cyclooxygenase and Nitric Oxide Synthase : Research into the effects of paracetamol on enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) reveals the compound's ability to interact with and modulate these critical biological pathways. Such studies are pivotal in understanding the biochemical roles and therapeutic potentials of similar compounds, including their oxidative stress implications and interaction with metabolic enzymes (Trettin, Böhmer, Suchy, Probst, Staerk, Stichtenoth, Frölich, & Tsikas, 2014).

Biochemical Markers and Oxidative Stress

  • Investigating Oxidative Stress through Metabolite Analysis : Non-targeted analyses using high-resolution mass spectrometry have identified overlooked metabolites of acetaminophen, suggesting that these compounds could serve as biomarkers for assessing oxidative stress and drug metabolism. This approach has revealed metabolites with delayed formation and excretion rates, providing new insights into the compound's metabolic pathways and their implications for human health (David, Chaker, Léger, Al-Salhi, Dalgaard, Styrishave, Bury, Koch, Jégou, & Kristensen, 2020).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-5-22(27-4,19-9-7-6-8-10-19)16-23-21(24)15-18-11-13-20(14-12-18)28(25,26)17(2)3/h6-14,17H,5,15-16H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVLKPCHXFODAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide

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